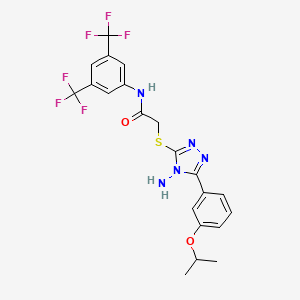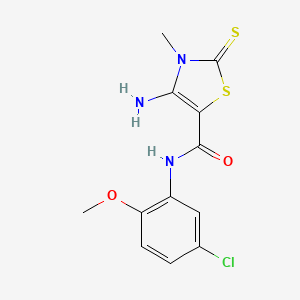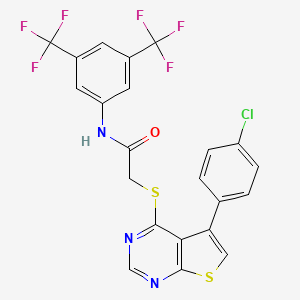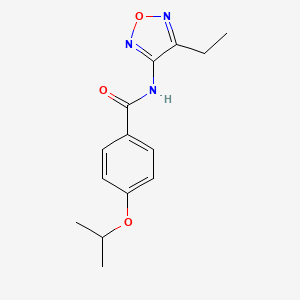
C21H19F6N5O2S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C21H19F6N5O2S is a complex organic molecule that features a combination of fluorinated aromatic rings, a pyrazole core, and a thiophene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of C21H19F6N5O2S typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The pyrazole ring is synthesized through the condensation of a hydrazine derivative with a 1,3-diketone.
Introduction of the Thiophene Moiety: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: mCPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, NaBH4
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products:
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines or alcohols from nitro or carbonyl groups.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its fluorinated aromatic rings make it a candidate for the development of advanced materials with unique electronic properties.
Biology:
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound in drug discovery.
Protein Binding: Its structure allows for strong interactions with biological macromolecules, useful in studying protein-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly in targeting diseases involving specific enzymes or receptors.
Industry:
Polymer Science: Its incorporation into polymers can enhance material properties like thermal stability and chemical resistance.
作用机制
The compound exerts its effects through various mechanisms, depending on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Molecular Targets and Pathways:
Enzymes: Specific enzymes involved in metabolic pathways.
Receptors: Cellular receptors involved in signal transduction.
相似化合物的比较
C21H19F6N5O3S: A similar compound with an additional oxygen atom, potentially altering its reactivity and biological activity.
C21H19F6N5O2Se: A selenium analog, which may have different electronic properties and biological effects.
Uniqueness:
Fluorination: The high degree of fluorination in C21H19F6N5O2S imparts unique electronic properties and enhances its stability.
Thiophene Moiety:
This detailed article provides a comprehensive overview of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C21H19F6N5O2S |
|---|---|
分子量 |
519.5 g/mol |
IUPAC 名称 |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H19F6N5O2S/c1-11(2)34-16-5-3-4-12(6-16)18-30-31-19(32(18)28)35-10-17(33)29-15-8-13(20(22,23)24)7-14(9-15)21(25,26)27/h3-9,11H,10,28H2,1-2H3,(H,29,33) |
InChI 键 |
OBNVNMHIWDYTAB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{(E)-[3,7-dioxo-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate](/img/structure/B12141486.png)
![N,N-diethyl-2-({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B12141488.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12141500.png)


![4-(1-benzofuran-2-ylcarbonyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12141517.png)
![(2Z)-6-(3,4-dimethoxybenzyl)-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12141522.png)
![4-amino-3-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B12141528.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12141544.png)
![2-(dimethylamino)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12141551.png)

![(4E)-5-(4-chlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12141563.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12141564.png)
